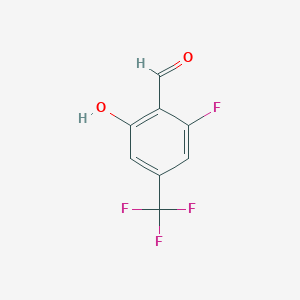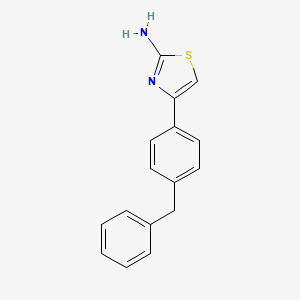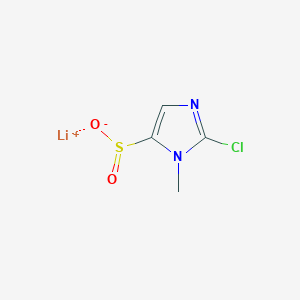![molecular formula C11H10ClN3O3 B2560653 1-[2-(3-Chlorphenyl)-2-hydroxyethyl]-1H-1,2,3-triazol-4-carbonsäure CAS No. 1338691-83-0](/img/structure/B2560653.png)
1-[2-(3-Chlorphenyl)-2-hydroxyethyl]-1H-1,2,3-triazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxyethyl side chain. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known to inhibit the growth of various pathogens.
Industry: Used in the development of agrochemicals and materials science for its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Addition of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be added via a Grignard reaction, where an ethylene oxide reacts with a Grignard reagent derived from the chlorophenyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cytochrome P450 or receptors involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and metabolism, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[2-(3-Bromophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid: Bromine substituent instead of chlorine.
1-[2-(3-Methylphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid: Methyl group instead of chlorine.
Uniqueness: 1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The presence of the hydroxyethyl group also adds to its versatility in chemical reactions and potential biological activities.
This detailed overview provides a comprehensive understanding of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-8-3-1-2-7(4-8)10(16)6-15-5-9(11(17)18)13-14-15/h1-5,10,16H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNIJYOELRSDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=C(N=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2560571.png)
![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2560575.png)
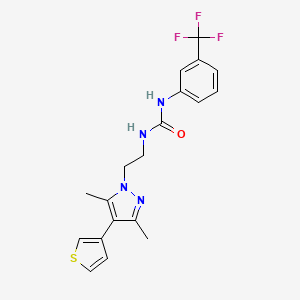

![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)
![4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2560586.png)
![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)
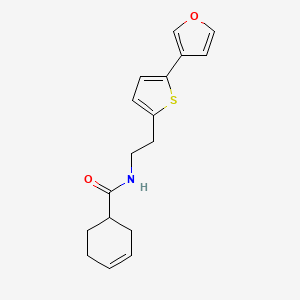
![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)
